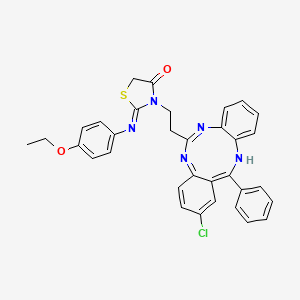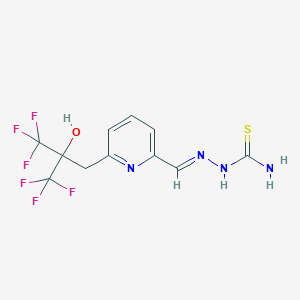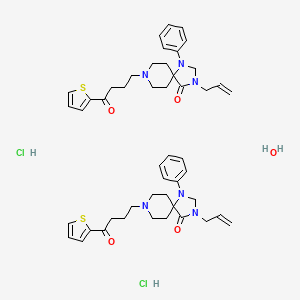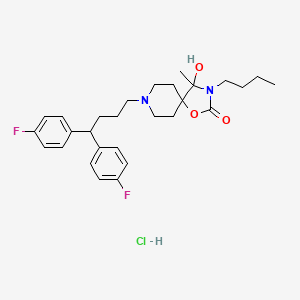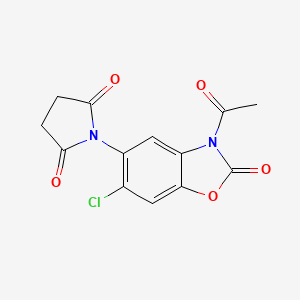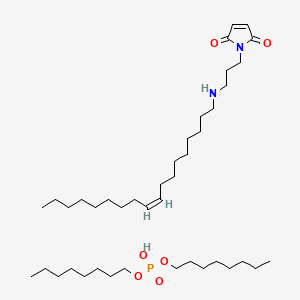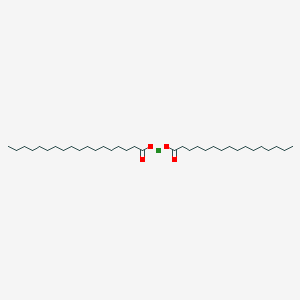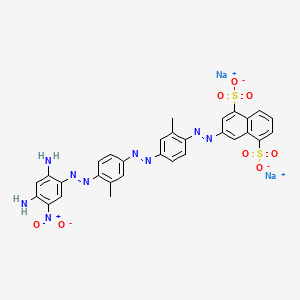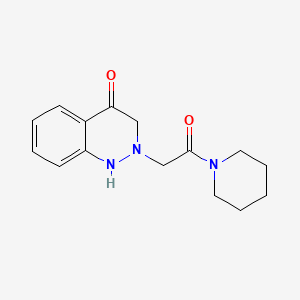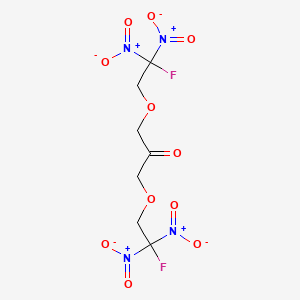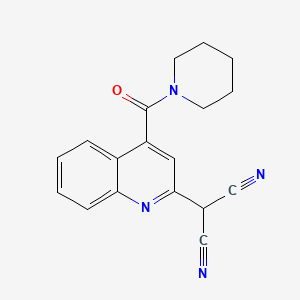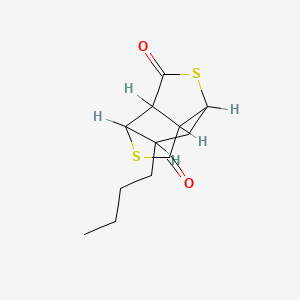
5-n-Butyl bis-thiololactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-n-Butyl bis-thiololactone: is an organic compound with the molecular formula C12H16O2S2 It is characterized by the presence of two thiolactone groups and a butyl side chain Thiolactones are cyclic thioesters, which are sulfur analogs of lactones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butyl bis-thiololactone typically involves the reaction of a butyl-substituted precursor with thiolactone-forming reagents. One common method is the thiol-Michael addition reaction , where a thiol group reacts with an α,β-unsaturated carbonyl compound to form the thiolactone ring . The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-Michael addition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
5-n-Butyl bis-thiololactone undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups in the thiolactone rings can be reduced to alcohols.
Substitution: The butyl side chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
5-n-Butyl bis-thiololactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-n-Butyl bis-thiololactone involves its reactive thiol groups, which can interact with various molecular targets. These interactions may include:
Enzyme Inhibition: The thiol groups can form covalent bonds with the active sites of enzymes, inhibiting their activity.
Redox Reactions: The compound can participate in redox reactions, altering the oxidative state of cellular components.
Signal Transduction: By modifying proteins and other molecules, this compound can influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 5-n-Hexyl bis-thiololactone
- 5-n-Octyl bis-thiololactone
- 5-n-Butyl thiolactone
Uniqueness
5-n-Butyl bis-thiololactone is unique due to its dual thiolactone groups, which provide enhanced reactivity and versatility compared to similar compounds. The butyl side chain also imparts specific physical and chemical properties, making it suitable for a wide range of applications .
特性
CAS番号 |
129679-47-6 |
|---|---|
分子式 |
C12H16O2S2 |
分子量 |
256.4 g/mol |
IUPAC名 |
2-butyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C12H16O2S2/c1-2-3-4-6-5-7-8-9(12(14)15-7)10(6)16-11(8)13/h6-10H,2-5H2,1H3 |
InChIキー |
KEWZQDHKSMGBCE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC2C3C(C1SC3=O)C(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


